molecular formula C10H12N2O4 B8464824 N-methoxy-N,2-dimethyl-3-nitrobenzamide

N-methoxy-N,2-dimethyl-3-nitrobenzamide

Cat. No. B8464824
M. Wt: 224.21 g/mol
InChI Key: HJRIPLAVSDBSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N,2-dimethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-methoxy-N,2-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C10H12N2O4/c1-7-8(10(13)11(2)16-3)5-4-6-9(7)12(14)15/h4-6H,1-3H3

InChI Key

HJRIPLAVSDBSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbonyl diimidazole (9.8 g, 60.7 mmol) was added to a solution of 2-methyl-3-nitrobenzoic acid (10 g, 55 mmol) in CH2Cl2 (200 mL) at 0° C. and stirred for 30 min. The reaction mixture was warmed to room temperature, stirred for 2 h, and cooled to 0 C. N,O-dimethylhydroxylamine hydrochloride was added to the reaction mixture at 0 C, stirred for 30 min., and heated to 45 C for 1 h. The reaction mixture was cooled to room temperature, stirred for 12 h, and quenched with aqueous K2CO3 (10%, 200 mL). The reaction mixture was extracted with CH2Cl2 (3×200 mL) and the combined extracts were dried (MgSO4), filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 6:4 hexanes:EtOAc) provided the title compound a white solid (2.6 g, 21%). MS: 225 (MH+); HPLC Rf: 3.96 min. (HPLC method 4); HPLC purity: 98%.
Quantity
9.8 g
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10 g
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200 mL
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Yield
21%

Synthesis routes and methods II

Procedure details

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